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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-5F AM, a ratiometric fluorescent
indicator for measuring intracellular calcium concentration ([Ca2*]i). It is designed to equip
researchers, scientists, and drug development professionals with the necessary knowledge to
effectively utilize this powerful tool in live cell imaging applications.

Introduction to Fura-5F AM

Fura-5F AM is a cell-permeant derivative of the fluorescent Ca?* indicator Fura-5F. The
acetoxymethyl (AM) ester groups mask the negative charges of the molecule, rendering it
capable of crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases
cleave the AM esters, trapping the now cell-impermeant Fura-5F in the cytoplasm.[1][2] Fura-
5F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon
binding to Ca?*. This property allows for accurate and quantitative measurements of [CaZ*]i,
largely independent of variations in dye concentration, cell thickness, and photobleaching.[3]

Compared to its predecessor Fura-2, Fura-5F exhibits a slightly lower affinity for Ca?*, making
it suitable for measuring higher Ca2* concentrations that might saturate Fura-2.[4][5]

Mechanism of Action

The utility of Fura-5F AM in live cell imaging is based on a two-step process: loading and
hydrolysis, followed by calcium-dependent fluorescence.
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e Loading and Hydrolysis: Fura-5F AM, being lipophilic, readily diffuses across the plasma
membrane into the cell. In the cytosolic environment, intracellular esterases hydrolyze the
AM ester groups, yielding the active, membrane-impermeant form, Fura-5F. This process
ensures that the indicator is trapped and accumulates within the cell.[1][2]

o Ratiometric Calcium Detection: The hydrolyzed Fura-5F is a chelator that binds to free Ca2*.
Upon binding Ca?*, the fluorophore undergoes a conformational change that alters its
excitation spectrum. The peak excitation wavelength shifts from approximately 363 nm in the
Caz*-free form to around 336 nm in the Ca2*-bound form, while the emission maximum
remains relatively constant at about 512 nm.[6] By measuring the ratio of fluorescence
intensity at these two excitation wavelengths, the intracellular Ca2* concentration can be
precisely determined.

Quantitative Data

The following table summarizes the key quantitative properties of Fura-5F.

Property Value Reference(s)

Dissociation Constant (Kd) for

Cart ~400 nM [4][5]
Excitation Wavelength (Ca2*-

~363 nm [6]
free)
Excitation Wavelength (Ca2*-

~336 nm [6]
bound)
Emission Wavelength ~512 nm [6]
Molecular Weight (AM ester) 1005.84 g/mol [7]
Molecular Formula (AM ester) Ca3H44FN3024 [7]

Experimental Protocols
Reagent Preparation

Fura-5F AM Stock Solution (1-5 mM):
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e Dissolve Fura-5F AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

e For example, to make a 1 mM stock solution, dissolve 1 mg of Fura-5F AM in approximately
994 uL of DMSO.

 Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from
light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic™ F-127 Stock Solution (20% w/v in DMSO):

e Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of Fura-5F AM in
aqueous loading buffers.

o To prepare, dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. Gentle warming may be
required.

e Store at room temperature.

Cell Loading with Fura-5F AM

This protocol is a general guideline and should be optimized for the specific cell type and
experimental conditions.

o Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence
microscopy. Ensure cells are healthy and sub-confluent.

o Loading Buffer Preparation:

o Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar
buffer appropriate for your cells.

o Warm the buffer to the desired loading temperature (typically 37°C).

o For each mL of loading buffer, first add Pluronic™ F-127 stock solution to a final
concentration of 0.02-0.04%.

o Then, add the Fura-5F AM stock solution to a final concentration of 1-5 uM. The optimal
concentration should be determined empirically.
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o Vortex the loading buffer thoroughly to ensure the dye is well-dispersated.

e Cell Loading:
o Remove the culture medium from the cells and wash once with the physiological buffer.
o Add the Fura-5F AM loading buffer to the cells.

o Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time will vary between

cell types.
e Washing and De-esterification:

o Remove the loading buffer and wash the cells two to three times with fresh, warm
physiological buffer to remove extracellular dye.

o Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete
de-esterification of the Fura-5F AM by intracellular esterases.

Intracellular Calcium Calibration

To convert the measured fluorescence ratios into absolute [Ca2*]i, a calibration procedure is
necessary. The most common method utilizes the following equation, derived by Grynkiewicz,
Poenie, and Tsien (1985):

[Caz*] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

Kd: The dissociation constant of Fura-5F for Ca2* (~400 nM).

R: The measured 340/380 nm fluorescence ratio in the experimental cells.

Rmin: The 340/380 nm ratio in the absence of Ca?* (determined in Ca2*-free buffer with a
Ca?* chelator like EGTA).

Rmax: The 340/380 nm ratio at saturating Ca2* concentrations (determined using a Ca?*

ionophore like ionomycin in the presence of high extracellular Caz*).
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e Fmax380 / FmMin380: The ratio of fluorescence intensities at 380 nm excitation in Caz*-free
(Fmax380) and Ca2*-saturating (Fmin380) conditions.

Calibration Protocol:
e Determine Rmin:

o After loading cells with Fura-5F AM, perfuse them with a Ca2*-free buffer containing a
high concentration of a Ca2* chelator (e.g., 5-10 mM EGTA) and a Ca2* ionophore (e.g., 5-
10 puM ionomycin) to deplete intracellular Ca?*.

o Measure the 340/380 nm fluorescence ratio. This value represents Rmin.
o Measure the fluorescence intensity at 380 nm excitation. This is Fmax380.
e Determine Rmax:

o Following the Rmin measurement, perfuse the same cells with a buffer containing a high
concentration of Ca2* (e.g., 1-2 mM) and the same concentration of the Ca2* ionophore.
This will saturate the intracellular Fura-5F with Ca2*.

o Measure the 340/380 nm fluorescence ratio. This value represents Rmax.
o Measure the fluorescence intensity at 380 nm excitation. This is Fmin380.
o Calculate Experimental [Ca2*]i:

o Measure the 340/380 nm fluorescence ratio (R) in your experimental cells under the
desired conditions.

o Use the determined values of Kd, Rmin, Rmax, Fmax380, and Fmin380 in the
Grynkiewicz equation to calculate the absolute [Ca2*]i.

Visualizations
Fura-5F AM Loading and Activation Workflow
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Caption: Workflow of Fura-5F AM loading, hydrolysis, and calcium binding.

Ratiometric Measurement Principle
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Caption: Principle of ratiometric calcium measurement with Fura-5F.

Gg-Coupled GPCR Signaling Pathway
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Caption: Gg-coupled GPCR signaling pathway leading to intracellular calcium release.
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Application Example: Monitoring Store-Operated
Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical Ca2* influx pathway activated in response to
the depletion of Ca2* stores in the endoplasmic reticulum (ER). Fura-5F is an excellent tool for
studying this process.

Experimental Workflow:

Cell Loading: Load cells with Fura-5F AM as described in the protocol above.

o Baseline Measurement: Perfuse the cells with a Ca?*-free buffer (containing EGTA) to
establish a baseline 340/380 nm fluorescence ratio.

o ER Store Depletion: Add a SERCA (sarco/endoplasmic reticulum Ca2*-ATPase) inhibitor,
such as thapsigargin (1-2 uM), to the Ca2*-free buffer. This will block the re-uptake of Ca2*
into the ER, leading to a passive depletion of ER Ca2* stores and a transient increase in
cytosolic Ca?*.[8]

o Return to Baseline: Continue perfusion with the Ca?*-free buffer containing thapsigargin until
the cytosolic Ca?* level returns to a stable baseline.

¢ Induction of SOCE: Reintroduce Ca2* into the extracellular medium by perfusing the cells
with a buffer containing a physiological concentration of CaClz (e.g., 2 mM) along with
thapsigargin.

o Data Acquisition: Continuously record the 340/380 nm fluorescence ratio throughout the
experiment to monitor the changes in [Ca2*]i. The robust increase in the ratio upon Ca2* re-
addition represents SOCE.

Data Presentation:

The results of a SOCE experiment can be summarized in a table, allowing for easy comparison
between different experimental conditions (e.g., control vs. drug-treated).

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15554501?utm_src=pdf-body
https://www.benchchem.com/pdf/Measuring_Store_Operated_Calcium_Entry_SOCE_A_Detailed_Guide_Using_Fura_2_AM_and_the_Selective_Inhibitor_Synta66.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Peak [Ca?*]i after

. Baseline [Ca?*]i Peak [Caz*]i after .
Condition . . Ca?* Re-addition
(nM) Thapsigargin (nM)
(nM)
Control 105+ 8 250 £ 15 850 + 45
Drug X 102 +7 245+ 12 420 £ 30

Data are presented as mean + SEM from n=3 independent experiments.

This in-depth guide provides the foundational knowledge and practical protocols for utilizing
Fura-5F AM in live cell imaging. By understanding its principles of operation and following
robust experimental procedures, researchers can obtain high-quality, quantitative data on
intracellular calcium dynamics, furthering our understanding of cellular signaling in health and
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fura-5F AM for Live Cell Imaging: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554501#understanding-fura-5f-am-for-live-cell-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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